Cas no 2092669-51-5 (6-(benzyloxy)-3,5-dichloro-1,2,4-triazine)

6-(benzyloxy)-3,5-dichloro-1,2,4-triazine Chemical and Physical Properties
Names and Identifiers
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- 1,2,4-Triazine, 3,5-dichloro-6-(phenylmethoxy)-
- 6-(benzyloxy)-3,5-dichloro-1,2,4-triazine
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- Inchi: 1S/C10H7Cl2N3O/c11-8-9(14-15-10(12)13-8)16-6-7-4-2-1-3-5-7/h1-5H,6H2
- InChI Key: XVGYIGXXBLKRNZ-UHFFFAOYSA-N
- SMILES: N1C(OCC2=CC=CC=C2)=C(Cl)N=C(Cl)N=1
6-(benzyloxy)-3,5-dichloro-1,2,4-triazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-332307-1.0g |
6-(benzyloxy)-3,5-dichloro-1,2,4-triazine |
2092669-51-5 | 1.0g |
$0.0 | 2023-02-23 | ||
Enamine | EN300-332307-1g |
6-(benzyloxy)-3,5-dichloro-1,2,4-triazine |
2092669-51-5 | 1g |
$0.0 | 2023-09-04 |
6-(benzyloxy)-3,5-dichloro-1,2,4-triazine Related Literature
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2. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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5. Book reviews
Additional information on 6-(benzyloxy)-3,5-dichloro-1,2,4-triazine
Recent Advances in the Study of 6-(Benzyloxy)-3,5-dichloro-1,2,4-triazine (CAS: 2092669-51-5)
6-(Benzyloxy)-3,5-dichloro-1,2,4-triazine (CAS: 2092669-51-5) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile reactivity and potential applications in drug discovery. Recent studies have explored its utility as a key intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and antimicrobial agents. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its synthetic routes, biological activities, and potential therapeutic applications.
The compound's unique triazine core, functionalized with benzyloxy and chloro substituents, makes it a valuable scaffold for the design of novel pharmacophores. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its efficacy as a precursor in the synthesis of selective kinase inhibitors, which showed promising activity against cancer cell lines. The researchers employed a multi-step synthetic strategy, starting from commercially available materials, to optimize the yield and purity of 6-(benzyloxy)-3,5-dichloro-1,2,4-triazine. Their findings underscore the compound's potential in targeted cancer therapy.
In addition to its role in oncology, recent investigations have explored the antimicrobial properties of derivatives derived from 6-(benzyloxy)-3,5-dichloro-1,2,4-triazine. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that certain analogs exhibited potent activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the importance of the chloro substituents in enhancing the compound's binding affinity to bacterial targets, suggesting a potential avenue for the development of new antibiotics.
Another area of interest is the compound's application in chemical biology as a tool for protein labeling and modification. Researchers have utilized its reactive triazine core to develop probes for studying protein-protein interactions and post-translational modifications. A recent publication in Angewandte Chemie (2024) described the use of 6-(benzyloxy)-3,5-dichloro-1,2,4-triazine-based probes to selectively label lysine residues in proteins, enabling real-time monitoring of enzymatic activity in live cells. This innovative approach has opened new possibilities for understanding cellular processes at the molecular level.
Despite these advancements, challenges remain in the large-scale synthesis and optimization of 6-(benzyloxy)-3,5-dichloro-1,2,4-triazine for clinical applications. Current research is focused on improving the compound's solubility and stability, as well as reducing potential off-target effects. Collaborative efforts between academic institutions and pharmaceutical companies are underway to address these issues and accelerate the translation of findings into therapeutic candidates.
In conclusion, 6-(benzyloxy)-3,5-dichloro-1,2,4-triazine (CAS: 2092669-51-5) represents a promising scaffold in chemical biology and drug discovery. Its versatility in synthesizing biologically active molecules, coupled with its potential applications in oncology, antimicrobial therapy, and chemical biology, makes it a compound of significant interest. Future research will likely focus on expanding its utility and addressing current limitations, paving the way for its integration into clinical practice.
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